

Calanolide A Phase I clinical trial results

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Compound of Interest		
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An In-depth Technical Guide to Calanolide A Phase I Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Phase I clinical trial results for **Calanolide** A, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The data herein is compiled from foundational studies conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy human subjects.

Safety and Tolerability

The initial Phase I clinical program for (+)-**Calanolide** A involved single and multiple escalating dose studies in healthy, HIV-negative volunteers. The compound was found to have a favorable safety profile.

Single-Dose Study Findings

In a study involving 47 healthy subjects who received single doses of 200, 400, 600, or 800 mg, the toxicity of (+)-**Calanolide** A was minimal.[1] A total of 110 adverse events were reported, with 101 classified as mild (grade 1).[2] The most frequently reported adverse events are summarized in the table below. These events were generally not dose-related.[1] Dizziness, though reported by 51% of subjects, was often temporally related to phlebotomy rather than the drug itself.[1][2]

Table 1: Adverse Events in Single-Dose Phase I Trial (Across All Dose Groups)



Adverse Event	Relationship to Study Drug	
Dizziness	Considered Possibly Related	
Taste Perversion (Oily Aftertaste)	Considered Probably Related	
Headache	Considered Probably Related	
Eructation (Belching)	Considered Probably Related	
Nausea	Reported, Relationship Varied	

| Dyspepsia | Considered Probably Related |

Source: Compiled from data in Creagh et al., 2001.[1][2]

Multiple-Dose Study Findings

In a multiple-dose study, all adverse events were reported as mild to moderate in intensity and were transient. The most common events were consistent with the single-dose study, including headache, dizziness, nausea, and taste perversion. No dose-related pattern in the incidence of adverse events was observed.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of (+)-**Calanolide** A were characterized following single and multiple oral doses.

Single-Dose Pharmacokinetics

Following administration of single doses (200, 400, 600, and 800 mg), (+)-**Calanolide** A was rapidly absorbed.[1] Plasma concentrations were variable among subjects; however, the mean maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve, AUC) increased proportionately with the dose.[1][3] The terminal-phase half-life (t½) could be reliably calculated only for the highest dose group due to intrasubject variability at lower doses. [1][2]

Table 2: Summary of Single-Dose Pharmacokinetic Parameters for (+)-Calanolide A



Parameter	200 mg Cohort	400 mg Cohort	600 mg Cohort	800 mg Cohort
Tmax (hours)	2.4 - 5.2 (Range across all cohorts)			
Cmax	Increased proportionately with dose			
AUC	Increased proportionately with dose	Increased proportionately with dose	Increased proportionately with dose	Increased proportionately with dose

| $t\frac{1}{2}$ (hours) | Not Calculated (Variability) | Not Calculated (Variability) | Not Calculated (Variability) | ~20 |

Source: Data derived from narrative descriptions in Creagh et al., 2001.[1][2]

Other key pharmacokinetic characteristics include:

- Protein Binding: Greater than 97%.[2][4]
- Metabolism: Primarily hepatic, mediated by the CYP3A4 isoform.[2][4]

Multiple-Dose Pharmacokinetics

The multiple-dose study (involving doses up to 800 mg twice daily for 5 days) revealed highly variable plasma levels. Notably, there was no accumulation of the parent compound over the 5-day period; the AUC on day 5 was approximately half of that seen on day 1.[1]

Experimental Protocols Study Design (Single-Dose Trial)

The initial Phase I study was a single-dose, dose-escalation trial in healthy, HIV-negative volunteers.[2]



- Cohorts: Four successive cohorts received single oral doses of 200, 400, 600, and 800 mg
 of (+)-Calanolide A.[2]
- Blinding: The study was double-blind and placebo-controlled.
- Food Effect: Subjects in the 400 mg and 600 mg cohorts were randomized to receive the drug under either fed or fasting conditions to assess the effect of food on absorption.[2]

Drug Formulation and Administration

- Formulation: (+)-**Calanolide** A was supplied in 100 mg translucent, soft gelatin capsules formulated in a sesame oil-based vehicle. Matching placebo capsules contained the vehicle alone.
- Administration: The study drug was administered with 100 to 150 mL of water.[2]

Pharmacokinetic Sampling and Analysis

- Blood Collection: Blood samples for pharmacokinetic analysis were collected via an indwelling catheter or direct venipuncture. Catheter patency was maintained with a saline flush; heparin was not permitted.[2]
- Sampling Schedule:
 - Cohorts 1-3 (200, 400, 600 mg): Samples were collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.
 - Cohort 4 (800 mg): The above schedule was used with additional samples drawn at 32,
 36, and 48 hours post-dose.[2]
- Bioanalytical Method: Plasma concentrations of (+)-Calanolide A were determined using a
 validated high-performance liquid chromatography (HPLC) method. The assay had a
 quantifiable range of 12.5 to 800 ng/mL.[2]

Safety Monitoring

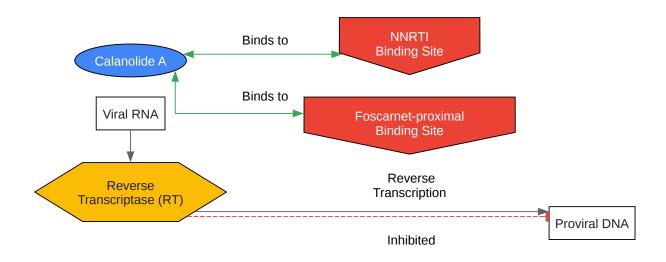
Safety was the primary outcome measure and was evaluated through:



- · Adverse event reporting.
- Measurements of vital signs.
- Clinical laboratory values (chemistry, hematology, lipase).
- Physical examinations.
- 12-lead electrocardiograms (ECGs).[2]

Visualizations: Mechanism and Workflows Mechanism of Action of Calanolide A

Calanolide A is an NNRTI that uniquely inhibits HIV-1 reverse transcriptase (RT) by binding to one of two distinct sites on the enzyme, a property not observed with other NNRTIs.[2][4] This dual-site inhibition mechanism disrupts the conversion of viral RNA into DNA, halting the viral replication process.[5]



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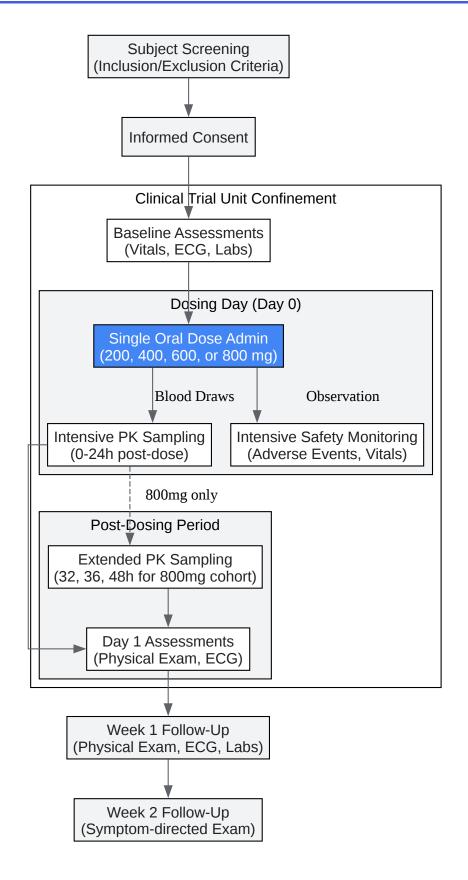
Caption: Mechanism of **Calanolide** A inhibiting HIV-1 Reverse Transcriptase.



Experimental Workflow for Single-Dose Phase I Trial

The workflow diagram illustrates the progression of a subject through the single-dose clinical trial, from screening to the final follow-up visit.





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Caption: Subject workflow in the single-dose Phase I Calanolide A trial.



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